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In-Vitro Profile of Relcovaptan-d6: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in-vitro studies of Relcovaptan, a potent and selective vasopressin V1a receptor antagonist. While this document focuses on Relcovaptan (also known as SR 49059), the data and methodologies are directly applicable to its deuterated isotopologue, **Relcovaptan-d6**, which is frequently utilized as an internal standard in analytical studies due to its near-identical biological activity. This guide details the mechanism of action, binding affinity, and functional activity of Relcovaptan, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Vasopressin V1a Receptor Antagonism

Relcovaptan exerts its pharmacological effects by competitively blocking the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor typically initiates a signaling cascade that results in an increase in intracellular calcium. Relcovaptan, as an antagonist, prevents this cascade, thereby inhibiting the physiological responses mediated by V1a receptor activation.

V1a Receptor Signaling Pathway

The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon AVP binding, a conformational change in the receptor activates the G-protein, leading to the activation of



phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This elevation in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, such as smooth muscle contraction, platelet aggregation, and glycogenolysis.[1][2]



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Figure 1: Vasopressin V1a Receptor Signaling Pathway and Point of Inhibition by Relcovaptan.

Quantitative In-Vitro Data

The following tables summarize the binding affinity and functional inhibitory activity of Relcovaptan for vasopressin receptor subtypes.

Receptor Binding Affinity

Relcovaptan demonstrates high affinity and selectivity for the human vasopressin V1a receptor.



Receptor Subtype	Tissue/Cell Source	Radioligand	Ki (nM)	Reference
Human V1a	Platelets	[3H]AVP	1.1 ± 0.1	[2]
Human V1a	Myometrium	[3H]AVP	6.3 ± 0.8	[2]
Human V1a	Adrenals	[3H]AVP	2.5 ± 0.3	[2]
Rat V1a	Liver	[3H]AVP	1.6 ± 0.2	[2]
Human V2	-	[3H]AVP	>1000	[3]
Human V1b	-	[3H]AVP	>1000	[3]
Human Oxytocin	-	[3H]Oxytocin	>1000	[3]

Table 1: Binding Affinity (Ki) of Relcovaptan for Vasopressin and Oxytocin Receptors.

Functional Inhibitory Activity

In functional assays, Relcovaptan effectively antagonizes AVP-induced cellular responses.

Assay	Tissue/Cell Source	Agonist	IC50 (nM)	Reference
Platelet Aggregation	Human Platelets	Arginine Vasopressin	3.7 ± 0.4	
Caudal Artery Contraction	Rat Caudal Artery	Arginine Vasopressin	pA2 = 9.42	[1]

Table 2: Functional Inhibitory Activity of Relcovaptan.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Radioligand Binding Assay for V1a Receptor Affinity

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This protocol outlines the determination of the binding affinity (Ki) of Relcovaptan for the V1a receptor using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Relcovaptan for the human V1a receptor.

Materials:

- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.
- Radioligand: [3H]-Arginine Vasopressin ([3H]AVP).
- Test Compound: Relcovaptan.
- Non-specific Binding Control: Unlabeled Arginine Vasopressin (1 μΜ).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
- · Scintillation Cocktail.
- 96-well filter plates.
- · Liquid scintillation counter.

Procedure:

- Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, [3H]AVP (at a
 concentration near its Kd), and varying concentrations of Relcovaptan. For the determination
 of non-specific binding, a separate set of wells will contain cell membranes, [3H]AVP, and a
 high concentration of unlabeled AVP.
- Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the reaction mixtures through the 96-well filter plates to separate bound from free radioligand.



- Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
- Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of Relcovaptan that inhibits 50% of the specific binding of [3H]AVP) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist effect of Relcovaptan on AVP-induced intracellular calcium mobilization in cells expressing the V1a receptor.

Objective: To determine the IC50 of Relcovaptan in inhibiting AVP-induced calcium release.

Materials:

- Cells: CHO-K1 cells stably expressing the human V1a receptor.
- Calcium-sensitive fluorescent dye: Fluo-4 AM.
- · Agonist: Arginine Vasopressin (AVP).
- Antagonist: Relcovaptan.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

• Cell Plating: Plate the V1a-expressing CHO-K1 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

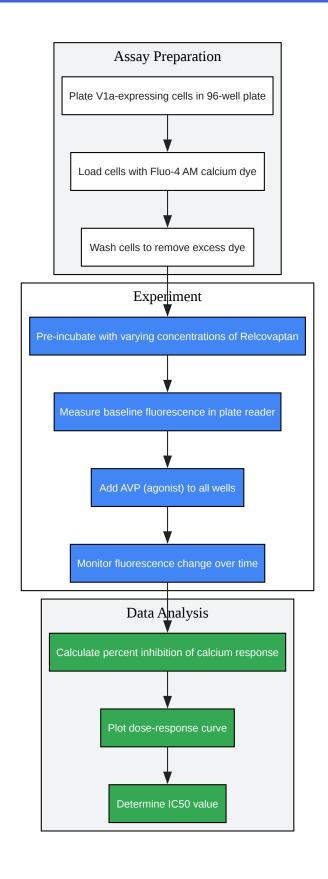
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- Dye Loading: Remove the culture medium and load the cells with the Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
- Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of Relcovaptan to the wells and incubate for 15-30 minutes at room temperature.
- Calcium Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.
- Agonist Addition: Using the instrument's liquid handling capabilities, add a pre-determined concentration of AVP (typically the EC80) to all wells simultaneously.
- Fluorescence Monitoring: Immediately after agonist addition, continuously monitor the change in fluorescence intensity over time.
- Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of Relcovaptan by comparing the peak fluorescence response in the presence of the antagonist to the response with AVP alone.
 Plot the percentage of inhibition against the concentration of Relcovaptan and fit the data using a sigmoidal dose-response curve to determine the IC50 value.





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Figure 2: Workflow for a Calcium Mobilization Assay to Determine Relcovaptan Potency.



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